molecular formula C8H15NO B8184422 1-Methoxy-6-azaspiro[3.4]octane

1-Methoxy-6-azaspiro[3.4]octane

Cat. No.: B8184422
M. Wt: 141.21 g/mol
InChI Key: ONLQMNCTCLJENW-UHFFFAOYSA-N
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Description

1-Methoxy-6-azaspiro[3.4]octane is a heterocyclic compound with a unique spiro structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the azaspiro ring system. The presence of a methoxy group adds to its chemical diversity, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-6-azaspiro[3.4]octane can be synthesized through several synthetic routes. One common method involves the annulation of cyclopentane and azetidine rings. The reaction typically employs conventional chemical transformations and minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using readily available starting materials. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

1-Methoxy-6-azaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methoxy-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

  • 1-Oxa-6-azaspiro[3.4]octane
  • 2-Azaspiro[3.4]octane
  • 1-Methoxy-6-azaspiro[3.4]octane hydrochloride

Comparison: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-methoxy-6-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-7-2-3-8(7)4-5-9-6-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLQMNCTCLJENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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